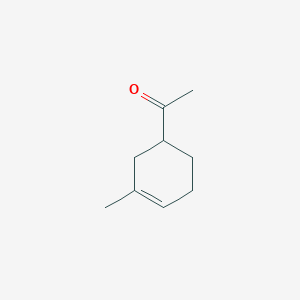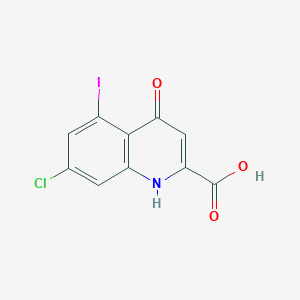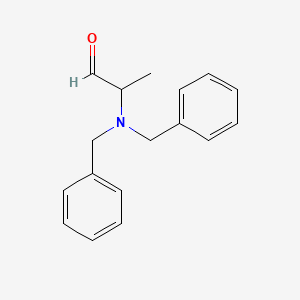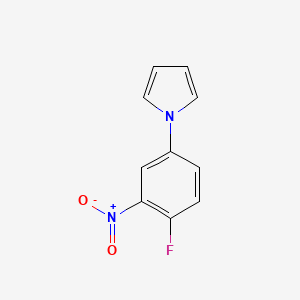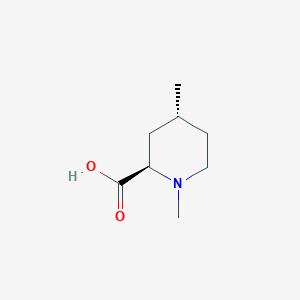
tert-Butyl (4-cyano-2-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-cyano-2-nitrophenyl)carbamate is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a t-butoxycarbonyl group, a cyano group, and a nitro group attached to an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-cyano-2-nitrophenyl)carbamate typically involves multiple steps. One common method starts with the nitration of aniline to form nitroaniline. This is followed by the introduction of the cyano group through a cyanation reaction. Finally, the t-butoxycarbonyl group is introduced via a carbamoylation reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-cyano-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-t-butoxycarbonyl-4-cyano2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl (4-cyano-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-cyano-2-nitrophenyl)carbamate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-nitroaniline: Lacks the t-butoxycarbonyl and cyano groups.
2-nitroaniline: Similar structure but with the nitro group in a different position.
N-t-butoxycarbonyl-4-nitroaniline: Lacks the cyano group.
Uniqueness
tert-Butyl (4-cyano-2-nitrophenyl)carbamate is unique due to the presence of all three functional groups (t-butoxycarbonyl, cyano, and nitro) on the aniline ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H13N3O4 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
tert-butyl N-(4-cyano-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-8(7-13)6-10(9)15(17)18/h4-6H,1-3H3,(H,14,16) |
Clave InChI |
OIBNDNZLWOKBRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


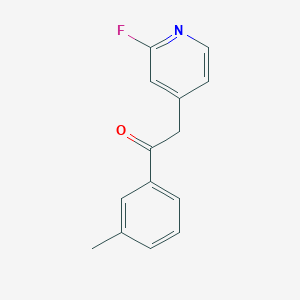
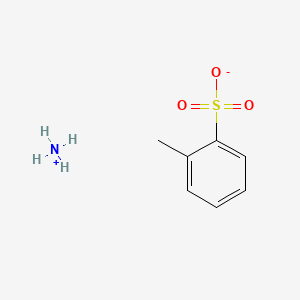
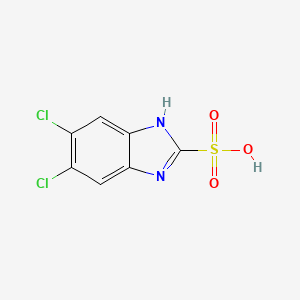
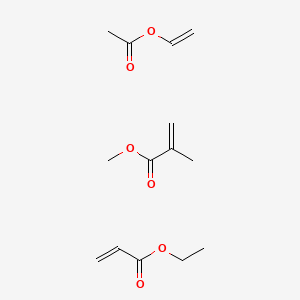
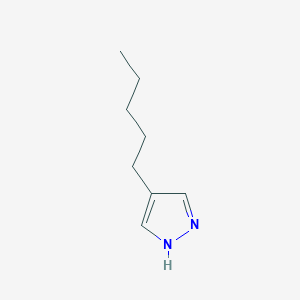
![Methyl 2-(chloromethyl)benzo[d]oxazole-4-carboxylate](/img/structure/B8688161.png)
![2-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B8688168.png)


